molecular formula C8H4BrN3 B3316037 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952206-30-3

6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B3316037
CAS No.: 952206-30-3
M. Wt: 222.04 g/mol
InChI Key: WPHYPLYNIJVNDH-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Derivatives in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, imidazo[1,2-a]pyridine derivatives are valued for their versatile synthesis and reactivity. A variety of synthetic methodologies have been developed for their preparation, often involving the condensation of 2-aminopyridines with α-halocarbonyl compounds or other suitable precursors. This synthetic accessibility allows for the introduction of a wide range of substituents at various positions of the bicyclic core, enabling the fine-tuning of their physicochemical properties. The scaffold's reactivity has been extensively explored, with functionalization possible at multiple sites, offering a platform for the construction of complex molecular architectures.

The Role of the Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Academic Investigations

The term "privileged structure" is used to describe a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of biological activities. The imidazo[1,2-a]pyridine scaffold fits this description perfectly, with its derivatives demonstrating a remarkable array of pharmacological properties. This has led to intensive academic and industrial research into their potential as therapeutic agents.

The diverse biological activities of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interact with various enzymes and receptors in biological systems. Their structural similarity to endogenous purines allows them to act as biomimetics, interfering with biological pathways. The scaffold's rigid nature also helps in pre-organizing appended functional groups for optimal interaction with biological targets.

Table 1: Selected Commercially Available Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Use
ZolpidemHypnotic (for insomnia)
AlpidemAnxiolytic
SaripidemAnxiolytic
NecopidemAnxiolytic
OlprinoneCardiotonic (for acute heart failure)
ZolimidineAntiulcer

Research Landscape of 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile and its Structural Analogs

While the broader imidazo[1,2-a]pyridine class has been extensively studied, specific research on This compound (CAS No. 952206-30-3) is less prevalent in publicly available literature. However, by examining the research on its structural analogs, we can infer its potential areas of application and research interest. The presence of a bromine atom at the 6-position and a nitrile group at the 7-position suggests that this compound is likely a key intermediate in the synthesis of more complex molecules.

The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups, leading to the generation of diverse chemical libraries for biological screening. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities.

Research on analogous 6-bromo- and 7-cyano-imidazo[1,2-a]pyridine derivatives has revealed their potential in several therapeutic areas, including as anticancer and antimicrobial agents. The specific electronic and steric effects of the bromo and cyano substituents in this compound would likely modulate its biological activity and that of its downstream products.

Table 2: Investigated Biological Activities of Structural Analogs of this compound

Compound ClassInvestigated ActivityKey Findings
6-Bromo-imidazo[1,2-a]pyridine derivativesAnticancerSome derivatives have shown potent inhibitory activity against various cancer cell lines, including lung, breast, and liver cancer. tandfonline.com
Substituted imidazo[1,2-a]pyridinesPI3K InhibitionDerivatives have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesAntimicrobialCertain analogs exhibit significant activity against Mycobacterium tuberculosis.
3-Aminoimidazo[1,2-a]pyridine derivativesAnticancerHave demonstrated inhibitory activity against various cancer cell lines, with some compounds inducing apoptosis. westminster.ac.uk
Imidazo[1,2-a]pyridine-chromone hybridsAntimicrobial, AnticancerThese hybrid molecules have shown promising biological activities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-12-2-1-11-8(12)3-6(7)4-10/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYPLYNIJVNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C(=CC2=N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 6 Bromoimidazo 1,2 a Pyridine 7 Carbonitrile and Its Analogs

Investigation of Substituent Effects on In Vitro and In Silico Biological Profiles

The nature, position, and electronic properties of substituents on the imidazo[1,2-a]pyridine (B132010) core are critical determinants of biological activity. nih.gov Research into this scaffold has revealed that modifications, particularly at the C6 position, can profoundly impact a compound's efficacy and mechanism of action.

Influence of Halogenation (e.g., Bromine Position) on Biological Activity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its biological activity. In the context of imidazo[1,2-a]pyridine analogs, the nature and position of halogen substituents play a significant role.

Studies on C6-substituted imidazo[1,2-a]pyridines as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT) have shown a clear trend related to halogen size. A comparison of analogs with chlorine, bromine, and iodine at the C6 position revealed that activity decreases as the size and polarizability of the halogen atom increase. nih.gov The iodine-substituted analog exhibited weaker activity compared to the chlorine and bromine analogs, suggesting that smaller, more electronegative halogens at this position are favorable for this specific biological target. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk of the substituent at the C6 position. Other research has also noted the importance of halogen groups for modulating the biological activity of this heterocyclic system. mdpi.comacs.org

Impact of Aromatic and Nonpolar Substituents at Key Positions (e.g., C6)

The introduction of aromatic and nonpolar groups at key positions, such as C6, can significantly alter the biological activity of imidazo[1,2-a]pyridine derivatives. The nature of the substituent at the C6 position has been shown to be directly responsible for a compound's activity against RGGT. nih.gov

SAR studies have indicated that both aryl and alkyl amine residues at the C6 position have a detrimental effect on RGGT inhibitory activity. nih.gov In contrast, certain large aromatic moieties can lead to a different mode of action altogether. For example, an analog bearing a biphenyl (B1667301) group at C6 was found to exert a cytotoxic effect through a mechanism other than RGGT inhibition. nih.gov This suggests that bulky aromatic substituents may cause the molecule to interact with different biological targets. The strategic placement of phenyl or biphenyl groups on the imidazo[1,2-a]pyridine scaffold has been explored in various derivatives to modulate their biological effects, such as anticholinesterase activity. nih.gov

Table 1: Effect of C6 Substituents on RGGT Inhibition of Imidazo[1,2-a]pyridine Analogs nih.gov
Substituent at C6Effect on RGGT ActivityObservations
IodineWeaker InhibitorActivity is weaker compared to smaller halogens like chlorine and bromine.
Carboxylic AcidPromotes ActivityAn acidic character directly on the ring can enhance activity.
Aryl/Alkyl AmineDetrimentalThese residues were found to have a negative effect on activity.
BiphenylAltered Mode of ActionShowed cytotoxic effects through a mechanism different from RGGT inhibition.

Modulation of Activity by Carboxylic Acid and Ester Functionalities

Research has demonstrated that the acidic character of a substituent at the C6 position can be beneficial. A carboxylic acid group attached directly to the C6 position of the imidazo[1,2-a]pyridine ring may promote activity against RGGT. nih.gov However, the placement and modification of these acidic groups are critical. In a related series of compounds, the esterification of a carboxylic acid within a phosphonopropionate moiety completely abolished the inhibitory activity, rendering the analog inactive. nih.gov This stark difference between the carboxylic acid and its corresponding ester highlights the importance of the free acid group for interaction with the biological target, possibly through hydrogen bonding or ionic interactions.

Correlation Between Electronic Properties and Observed Activities

The biological response of a molecule is fundamentally linked to its electronic properties. Understanding these properties can provide insights into chemical reactivity and the nature of intermolecular interactions with biological targets.

Elucidating the Role of HOMO-LUMO Energy Gap in Chemical Reactivity and Biological Response

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's stability and chemical reactivity. irjweb.com

Investigation of Biological Interactions and Target Modulation by 6 Bromoimidazo 1,2 a Pyridine 7 Carbonitrile Derivatives in Vitro and in Silico Focus

Enzyme Inhibition Studies in Cell-Free and Cell-Based Systems (Excluding Clinical Data)

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been investigated for their inhibitory activity against a variety of enzymatic targets.

The enzyme 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Its inhibition is a key mechanism for many antifungal drugs. nih.gov While the broader class of imidazole-containing compounds is well-known for its antifungal properties, often through the inhibition of 14α-demethylase, a thorough review of the scientific literature reveals no specific studies investigating the inhibitory activity of 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile derivatives against this enzyme. Further research is required to determine if this particular chemical scaffold possesses any activity towards 14α-demethylase or other key fungal enzymes.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov Various heterocyclic compounds have been explored as potential inhibitors of this protease. researchgate.net However, there is currently no published research specifically detailing the in vitro or in silico evaluation of this compound derivatives for their ability to interact with or inhibit SARS-CoV-2 protease. The potential of this compound class as antiviral agents acting through this mechanism remains to be investigated.

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol metabolism. A novel series of imidazo[1,2-α]pyridines, including 6-bromo derivatives, were designed and synthesized to explore their potential as ACAT inhibitors. Preliminary in vitro screening of these compounds demonstrated their ability to inhibit ACAT.

Several analogues were identified as promising ACAT inhibitors. The inhibitory activity was influenced by the nature of the substituent at the 6-position of the pyridine (B92270) ring. For instance, the introduction of nonpolar aromatic rings, such as 2,4-difluorobenzene and 2-naphthalene, was associated with inhibitory activity. Conversely, the presence of polar residues like phenol, p-methylsulfonylbenzene, or m-cyanobenzene did not result in significant inhibition. One of the potent derivatives exhibited an IC50 value of 8.7 µM. Further confirmation of the ACAT inhibitory properties of a representative analogue was obtained through a dose-dependent inhibition of cholesteryl ester formation in HepG2 cells, with an IC50 value of 2.02 µM.

Table 1: In Vitro ACAT Inhibitory Activities of 6-Bromo-imidazo-pyridine Derivatives

Compound R Group ACAT Inhibition (% at 25 µg/mL)
5a Thiophene-2-carboxylic acid [3-(6-bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-amide < 30
5b O 48
5c O 40
5d O < 30
5e O < 30
5f S < 30
5g O < 30
5h O < 30
5i O < 30
5j O < 30
5k O < 30

This table is based on data from a study on the synthesis of imidazo[1,2-α]pyridines as ACAT inhibitors.

Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab GTPases, a process crucial for their function in vesicular trafficking. A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were synthesized and evaluated as potential RGGT inhibitors. The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be a key determinant of the compound's activity against RGGT.

Several of the synthesized derivatives displayed inhibitory properties toward the prenylation of Rab11A in the human cervical carcinoma HeLa cell line, with the lowest effective dose (LED) ranging from 25 to 100 μM. This indicates that these compounds can disrupt the normal functioning of RGGT in a cellular context.

Antimicrobial Activity Assessments (In Vitro Minimum Inhibitory Concentration Determinations)

The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of new antimicrobial agents. While specific data on this compound derivatives is limited, studies on related compounds provide insights into their potential antimicrobial activity.

A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv. nih.gov A number of these compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) of ≤1 μM against replicating bacteria. nih.gov Notably, five of these compounds demonstrated very strong activity with MIC values ≤0.006 μM. nih.gov Two compounds from this series were further tested against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of M. tuberculosis, with one compound showing potency nearly ten times greater than the clinical candidate PA-824. nih.gov

Another study on imidazo[1,2-a]pyridine derivatives linked to secondary amines showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. wisdomlib.org The MIC values for the most active compounds against Staphylococcus aureus were noteworthy. wisdomlib.org

While these findings highlight the potential of the broader imidazo[1,2-a]pyridine class, specific MIC data for this compound derivatives against a wide range of bacterial and fungal pathogens is not yet available in the public domain.

Cytotoxicity Evaluation in Defined Cancer Cell Lines (In Vitro Studies for Mechanistic Insight)

Derivatives of imidazo[1,2-a]pyridine are of significant interest as potential anticancer therapeutics due to their demonstrated ability to inhibit cancer cell proliferation. nih.gov

In a study investigating the anticancer effects of novel imidazo[1,2-a]pyridine compounds, derivatives were tested against the HCC1937 breast cancer cell line. nih.gov Two of the compounds showed strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov A third compound was less potent, with an IC50 of 79.6 µM. nih.gov Mechanistic studies revealed that one of the potent compounds induced cell cycle arrest, as indicated by increased levels of p53 and p21, and triggered apoptosis through the extrinsic pathway, evidenced by increased activity of caspase 7 and 8. nih.gov

Another study focused on the cytotoxic activity of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates in the HeLa human cervical carcinoma cell line. Among the synthesized compounds, nine derivatives exhibited cytotoxic activity.

Table 2: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs in the HeLa Cell Line

Compound IC50 (µM)
1b 100 ± 10
1c 200 ± 10
1e 100 ± 10
1f 200 ± 20
1g 100 ± 10
1h 100 ± 10
1i 100 ± 10
1j 200 ± 20
1k 200 ± 20

This table presents the half-maximal inhibitory concentration (IC50) values determined after 72 hours of treatment.

These in vitro studies provide valuable mechanistic insights into the anticancer potential of the imidazo[1,2-a]pyridine scaffold, suggesting that derivatives of this compound may also warrant investigation for their cytotoxic effects in various cancer cell lines.

Future Research Trajectories and Identification of Knowledge Gaps

Development of Innovative Synthetic Routes for 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile

While classical methods for constructing the imidazo[1,2-a]pyridine (B132010) core are established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes tailored to this compound. A significant knowledge gap exists in one-pot, multi-component reactions that can assemble this specific polysubstituted scaffold from simple precursors.

Innovative strategies could include:

Transition-Metal-Catalyzed C-H Functionalization: A forward-thinking approach would involve the direct, late-stage introduction of the bromo and cyano groups onto a pre-formed imidazo[1,2-a]pyridine ring. Recent advances in radical reactions and photocatalysis offer powerful tools for this type of transformation. rsc.org

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a major trajectory. Research into molecular iodine-catalyzed reactions or ultrasound-assisted synthesis in aqueous media could lead to more sustainable production methods. acs.orgorganic-chemistry.org

Flow Chemistry Synthesis: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced scalability compared to traditional batch processing.

Novel Cyclization Strategies: Exploring novel starting materials and cyclization cascades, such as those employing O-aryl oximes or developing catalyst-free cascade processes, could provide new pathways to the core structure. organic-chemistry.orgresearchgate.net

Table 1: Proposed Innovative Synthetic Strategies
StrategyDescriptionPotential Advantages
Late-Stage C-H Functionalization Introduction of bromo and cyano groups onto an existing imidazo[1,2-a]pyridine core using radical or photocatalytic methods. rsc.orgHigh efficiency, rapid diversification of analogues.
Multi-Component Reactions (MCRs) A one-pot reaction combining three or more starting materials to form the final product. acs.orgIncreased atom economy, reduced waste, simplified purification.
Ultrasound-Assisted Synthesis Using ultrasonic irradiation to accelerate the reaction, often in green solvents like water. organic-chemistry.orgFaster reaction times, milder conditions, environmentally friendly.
Copper-Catalyzed Annulation Employing copper catalysts to facilitate the ring-forming (annulation) step. researchgate.netHigh functional group tolerance, good to excellent yields.

Advanced Computational Methodologies for Mechanistic Elucidation and Rational Compound Design

Computational chemistry offers powerful tools to bridge existing knowledge gaps regarding the reaction mechanisms and potential biological activity of this compound. Future research should leverage these methods for both synthetic and biological applications.

Key computational research areas include:

Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model the transition states of proposed synthetic routes, providing insights into reaction pathways and helping to optimize conditions. nih.gov This can elucidate the energetics of C-H activation or the role of catalysts in cyclization reactions.

Rational Drug Design: By constructing homology models of potential protein targets, molecular docking can predict the binding modes and affinities of this compound and its virtual derivatives. nih.govnih.gov This in silico approach allows for the rational design of new compounds with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): For a series of analogues, 3D-QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net This can guide the synthesis of more effective compounds by identifying key pharmacophoric features.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the stability of the compound when bound to a target protein, providing a more dynamic picture of the molecular interactions over time. nih.gov

Table 2: Computational Methods for Rational Design
MethodApplicationResearch Goal
Density Functional Theory (DFT) Elucidate reaction mechanisms, calculate molecular orbital energies and electrostatic potential. nih.govOptimize synthetic routes and understand compound reactivity.
Molecular Docking Predict binding poses and affinities of the compound in the active sites of biological targets. chemmethod.comIdentify potential biological targets and guide lead optimization.
3D-QSAR Develop predictive models that link molecular structure to biological activity. researchgate.netPrioritize the synthesis of compounds with the highest predicted potency.
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the ligand-protein complex. nih.govValidate docking results and assess the stability of binding interactions.

Design and Synthesis of Chemical Probes and Tools for Biological Pathway Interrogation

A significant knowledge gap is the lack of chemical tools derived from this compound to investigate its mechanism of action. The bromo and cyano functional groups serve as versatile handles for the synthesis of chemical probes.

Future research should focus on creating:

Fluorescent Probes: The bromo group can be readily modified via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to attach a fluorophore. Such probes could be used for fluorescence imaging to visualize the compound's subcellular localization in living cells, similar to probes developed for detecting ions or reactive oxygen species. rsc.orgmdpi.com

Biotinylated Probes: Attaching a biotin tag would allow for affinity-based pulldown experiments to identify the compound's direct protein binding partners from cell lysates.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification.

The development of these tools is critical for moving beyond phenotypic screening and toward a mechanistic understanding of the compound's biological effects.

Comprehensive Exploration of Novel In Vitro and In Silico Biological Targets for Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, antitubercular, and antiviral properties. nih.govwaocp.orgrsc.org However, the specific biological targets of this compound are largely unknown. A comprehensive exploration of its bioactivity is a critical future direction.

In Vitro Screening: High-throughput screening of the compound against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes would be a powerful approach to identify novel biological targets. The scaffold has shown activity against kinases like PDGFR and c-Met, and identifying a unique inhibitory profile for this specific derivative is a key goal. nih.govnih.gov The known antitubercular activity of this class, which targets the QcrB subunit of the cytochrome bcc complex, suggests this is a priority area for investigation. rsc.orgnih.gov

In Silico Target Identification: Computational approaches can complement experimental screening. Virtual screening or reverse docking, where the compound is computationally docked against a large library of protein structures, can generate hypotheses about potential targets that can then be validated experimentally. nih.govresearchgate.net This strategy has been successfully used to identify targets for other imidazo[1,2-a]pyridines in diseases like visceral leishmaniasis. nih.gov

Table 3: Potential Biological Target Classes for Screening
Target ClassRationale based on Imidazo[1,2-a]pyridine ScaffoldExamples
Protein Kinases Many derivatives are potent kinase inhibitors. nih.govnih.govPDGFR, c-Met, ALK, KRAS G12C rsc.org
Mycobacterial Enzymes The scaffold is the basis for antitubercular agents in clinical trials. rsc.orgQcrB (cytochrome bcc subunit) nih.gov
Viral Proteins Derivatives have shown potential as antiviral agents. nih.govSARS-CoV-2 Spike Protein, HIV enzymes nih.gov
Parasitic Proteins The scaffold has been identified as a hit for neglected tropical diseases. nih.govLeishmania species targets
Central Nervous System Receptors Known drugs based on this scaffold (e.g., Zolpidem) target CNS receptors.GABA-A Receptors acs.org

Q & A

Basic: What are the key synthetic routes for 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile, and how can reaction yields be optimized?

A common synthesis involves cyclization reactions using brominated precursors. For example, a protocol analogous to the synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine (a structural analog) employs 5-bromo-2,3-diaminopyridine, chloroacetaldehyde, and sodium bicarbonate in ethanol under reflux . Optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions.
  • Catalyst screening : Bases like NaHCO₃ or K₂CO₃ improve deprotonation rates.
  • Factorial design : Systematic variation of parameters (e.g., molar ratios, reaction time) using factorial experimental design maximizes yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.5–9.0 ppm) and DEPT-135 for carbon hybridization.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in imidazo-pyridine analogs) to confirm stereoelectronic properties .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₄BrN₃: calc. 236.96) and detect fragmentation patterns.
  • IR spectroscopy : Identify nitrile stretches (~2200 cm⁻¹) and aromatic C–Br vibrations (~600 cm⁻¹).

Advanced: How can computational chemistry be integrated to predict reactivity or optimize reaction conditions for this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as demonstrated by ICReDD’s workflow for reaction design .
  • Machine learning : Train models on existing bromo-heterocycle datasets to predict optimal solvent/catalyst combinations.
  • Solvent effect simulations : COSMO-RS calculations can rank solvents based on solvation free energy to improve yield .

Advanced: What strategies address contradictory data between experimental and computational models in reaction mechanism studies?

  • Cross-validation : Compare multiple computational methods (e.g., DFT vs. semi-empirical) with kinetic experiments (e.g., Eyring plots).
  • Sensitivity analysis : Identify parameters (e.g., dielectric constant, entropy corrections) that disproportionately affect computational outcomes.
  • Iterative feedback : Refine computational models using experimental data (e.g., adjusting activation barriers based on observed rate constants) .

Advanced: What are the challenges in achieving high purity during synthesis, and which chromatographic methods are recommended?

  • Challenges :
    • Bromine-mediated side reactions (e.g., debromination under acidic conditions).
    • Nitrile group instability during prolonged heating.
  • Purification methods :
    • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for baseline separation.
    • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (>98%) .
    • Flash chromatography : Silica gel with dichloromethane/methanol (95:5) resolves polar byproducts.

Advanced: How to design experiments to study structure-activity relationships (SAR) using derivatives of this compound?

  • Derivative synthesis : Introduce substituents (e.g., methyl, nitro) at positions 2, 3, or 8 to modulate electronic effects.
  • Biological assays : Pair synthetic derivatives with kinase inhibition assays (e.g., CDK2 inhibition, as seen in imidazo-pyridine analogs) .
  • QSAR modeling : Correlate substituent Hammett constants (σ) or logP values with activity data to identify pharmacophores.
  • Factorial design : Vary substituent type, position, and steric bulk to map SAR trends systematically .

Advanced: How can membrane separation technologies improve the scalability of this compound’s synthesis?

  • Nanofiltration : Separate unreacted precursors (MW < 200 Da) using polymeric membranes with MWCO ~300 Da.
  • Electrodialysis : Remove ionic byproducts (e.g., NaBr) from reaction mixtures under applied voltage .
  • Process integration : Combine membrane separations with continuous-flow reactors to enhance throughput and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile
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Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.